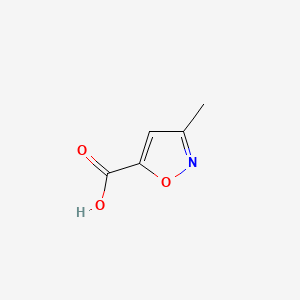

3-Methylisoxazole-5-carboxylic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIYCKAAQPHZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-42-5 | |

| Record name | 3-Methyl-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4857-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylisoxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An Overview of the Isoxazole Ring System in Heterocyclic Chemistry

The isoxazole (B147169) ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom adjacent to each other. chemicalbook.comwisdomlib.org This arrangement of heteroatoms imparts a unique electronic character to the ring, influencing its reactivity and physical properties. chemicalbook.com Isoxazoles are considered π-excessive heterocycles, making them susceptible to electrophilic substitution, yet they also exhibit properties reminiscent of both furan (B31954) and pyridine. chemicalbook.com

The isoxazole nucleus is a key structural motif in a wide array of biologically active compounds. nanobioletters.comnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. nanobioletters.comnih.gov This versatility has made the isoxazole scaffold a privileged structure in medicinal chemistry, with several marketed drugs containing this heterocyclic core. nih.gov The ability of the isoxazole ring to act as a hydrogen bond donor or acceptor further enhances its utility in the design of molecules that can interact with biological targets like enzymes and receptors. chemicalbook.commdpi.com

3 Methylisoxazole 5 Carboxylic Acid: Positional Isomerism and Core Structural Features in Research

3-Methylisoxazole-5-carboxylic acid is a specific isomer within the family of methylisoxazole carboxylic acids. Its structure is defined by a methyl group at the 3-position and a carboxylic acid group at the 5-position of the isoxazole (B147169) ring. nih.gov This precise arrangement of substituents is crucial to its chemical identity and reactivity.

Positional isomerism is a key consideration in the study of substituted isoxazoles. For instance, altering the positions of the methyl and carboxylic acid groups to create isomers like 5-methylisoxazole-3-carboxylic acid or 5-methylisoxazole-4-carboxylic acid results in compounds with distinct physical and chemical properties. chemimpex.comsigmaaldrich.com These differences can significantly impact their biological activity and applications. The specific placement of the electron-donating methyl group and the electron-withdrawing carboxylic acid group in this compound influences the electron distribution within the aromatic ring, thereby governing its reactivity in further chemical transformations.

The core structural features of this compound, namely the isoxazole ring, the methyl group, and the carboxylic acid functional group, make it a valuable synthon, or synthetic building block. chemshuttle.comsigmaaldrich.com The carboxylic acid moiety, in particular, provides a reactive handle for a variety of chemical modifications, such as esterification and amidation, allowing for its incorporation into larger and more complex molecular architectures.

Historical Development and Current Research Landscape of 3 Methylisoxazole 5 Carboxylic Acid

Established Synthetic Routes for this compound

Hydrolysis-Based Approaches from Ester Precursors

A common and straightforward method for the preparation of this compound involves the hydrolysis of its corresponding ester precursors, most notably ethyl 3-methylisoxazole-5-carboxylate. chemicalbook.com This reaction is typically carried out under basic conditions. For instance, the ester can be treated with sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107), methanol, and water at room temperature. chemicalbook.com The reaction proceeds for 18 to 20 hours, after which the reaction mixture is acidified, typically with hydrochloric acid, to a pH of 2 to precipitate the carboxylic acid. chemicalbook.com This method is known for its high yield, often around 90%. chemicalbook.com

Another approach involves the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate using a strong acid like 60% aqueous sulfuric acid. google.com This method has been shown to be more efficient than using a mixture of acetic acid and hydrochloric acid, reducing the reaction time from 9 hours to 3.5 hours and increasing the yield. google.com The process often involves the continuous distillation of ethanol (B145695) to drive the reaction to completion. google.com

| Ester Precursor | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| This compound ethyl ester | Sodium hydroxide, water, tetrahydrofuran, methanol | Room temperature, 18-20 h | 90% | chemicalbook.com |

| Ethyl-5-methylisoxazole-4-carboxylate | 60% aqueous H2SO4 | Reflux, 3.5 h | Higher than CH3COOH:HCl | google.com |

Cyclization Strategies for Isoxazole Ring Formation

The formation of the isoxazole ring itself is a critical step. A classic and widely used method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com The reaction proceeds through the formation of an imine with one carbonyl group, followed by the intramolecular attack of the hydroxyl group on the second carbonyl. youtube.com Subsequent dehydration leads to the aromatic isoxazole ring. youtube.com

For the synthesis of this compound, a suitable starting material would be a β-keto ester. The reaction of hydroxylamine with such a substrate can lead to the formation of the isoxazole ring with the desired substitution pattern. nanobioletters.com The regioselectivity of the cyclization can sometimes be an issue, but conditions can often be optimized to favor the desired isomer.

Advanced Synthetic Approaches to Functionalized Isoxazole Carboxylic Acids

More sophisticated methods have been developed to access functionalized isoxazole carboxylic acids, offering greater control and diversity in the final products.

Multi-Component Reaction Paradigms (e.g., Passerini Reactions)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. scielo.brnih.gov The Passerini reaction, a well-known MCR, involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgnumberanalytics.comorganic-chemistry.org While not a direct route to this compound itself, the principles of MCRs are applied to the synthesis of various substituted isoxazoles. scielo.brnih.gov For instance, a multicomponent reaction between malononitrile, hydroxylamine hydrochloride, and various aldehydes can yield functionalized 5-amino-isoxazole-4-carbonitriles. nih.gov These reactions are often carried out in environmentally friendly solvents like deep eutectic solvents. nih.gov

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and versatile method for constructing the isoxazole ring. beilstein-journals.orgrsc.orgnih.govresearchgate.net This reaction, often referred to as a [3+2] cycloaddition, allows for the formation of 3,5-disubstituted isoxazoles with high regioselectivity. rsc.orgnih.gov Nitrile oxides can be generated in situ from various precursors, such as hydroximoyl chlorides or aldoximes. beilstein-journals.orgmdpi.com

For the synthesis of this compound, a nitrile oxide (such as one derived from acetaldoxime) would be reacted with an alkyne bearing a carboxylate group or a precursor that can be later converted to a carboxylic acid. guidechem.com The reaction can be performed under various conditions, including in aqueous media, which is considered a green chemistry approach. beilstein-journals.org Metal catalysts, such as copper, can also be employed to facilitate the reaction under milder conditions, like ball-milling. nih.gov

| Nitrile Oxide Source | Alkyne/Alkene | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydroximoyl chlorides | Terminal alkynes | Solvent-free, ball-milling, Cu/Al2O3 catalyst | 3,5-disubstituted isoxazoles | nih.gov |

| Oximes | Terminal alkynes | Hypervalent iodine | 3,5-disubstituted isoxazoles | rsc.org |

| Aldoxime | Internal alkyne (intramolecular) | Biphasic bleach and DCM | 3,4-disubstituted isoxazole | mdpi.com |

| Hydroximoyl chlorides | 1,3-diketones/β-ketoesters | Aqueous medium, mild base | 3,4,5-trisubstituted isoxazoles | beilstein-journals.org |

Regioselective Lithiation and Subsequent Carboxylation

A more targeted approach for introducing the carboxylic acid group at the C5 position of the isoxazole ring involves regioselective metallation, typically with a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile, in this case, carbon dioxide. This method requires careful control of reaction conditions to achieve the desired regioselectivity. The success of this approach depends on the directing effects of the substituents already present on the isoxazole ring. For a 3-methylisoxazole (B1582632), lithiation is expected to occur at the C5 position due to the directing effect of the methyl group and the nitrogen atom of the isoxazole ring. The resulting lithiated intermediate can then be carboxylated by bubbling carbon dioxide gas through the reaction mixture or by adding solid carbon dioxide (dry ice). This method provides a direct route to this compound from 3-methylisoxazole.

Cyclization of β-Keto Hydroxamic Acids

The synthesis of isoxazole rings through the cyclization of β-keto hydroxamic acids represents a significant strategy, particularly for producing 5-substituted 3-isoxazolols. A notable advancement in this area avoids the common problem of byproduct formation that affects traditional methods, such as the reaction between a β-keto ester and hydroxylamine which often yields a mixture of 3-isoxazolols and 5-isoxazolones. nih.govresearchgate.netresearchgate.net

A novel and versatile three-step procedure has been developed that begins with carboxylic acid derivatives. nih.govacs.orgorganic-chemistry.org These starting materials are first converted into acyl Meldrum's acids. nih.govorganic-chemistry.org The subsequent step involves aminolysis of the acyl Meldrum's acid with N,O-bis(tert-butoxycarbonyl)hydroxylamine, which leads to the formation of N,O-diBoc-protected β-keto hydroxamic acids. nih.govacs.orgorganic-chemistry.org

The final and crucial step is the cyclization of these N,O-diBoc-protected β-keto hydroxamic acid analogues. nih.gov Treatment with hydrochloric acid mediates this cyclization, yielding the desired 5-substituted 3-isoxazolols cleanly, without the formation of the isomeric 5-isoxazolone byproduct. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org This method's efficiency and ability to prevent byproduct formation make it a significant improvement over traditional synthetic routes, providing a reliable pathway for incorporating the 3-isoxazolol moiety into various molecules. organic-chemistry.org

Table 1: Synthesis of 5-Substituted 3-Isoxazolols via Cyclization of β-Keto Hydroxamic Acids

| Starting Carboxylic Acid Derivative | Intermediate | Cyclization Reagent | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Various | Acyl Meldrum's Acid | N,O-bis(tert-butoxycarbonyl)hydroxylamine | N,O-diBoc-protected β-keto hydroxamic acid | Versatile intermediate synthesis | organic-chemistry.org |

Mechanistic Elucidation of Key Transformations in this compound Synthesis

The key transformation in the synthesis of the isoxazole core from β-keto hydroxamic acids is an intramolecular cyclization followed by dehydration. While various mechanisms exist for isoxazole formation, including 1,3-dipolar cycloadditions from nitrile oxides and alkynes or radical pathways, the acid-mediated cyclization of β-keto hydroxamic acids follows a distinct course. organic-chemistry.orgrsc.org

In the specific case of N,O-diBoc-protected β-keto hydroxamic acids, the reaction is initiated and mediated by hydrochloric acid. organic-chemistry.orgorganic-chemistry.org The probable mechanism proceeds as follows:

Protonation: The process begins with the protonation of the ketone's carbonyl oxygen atom by the acid catalyst (H⁺ from HCl). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hydroxamic acid function acts as the nucleophile, attacking the activated carbonyl carbon. This intramolecular reaction leads to the formation of a five-membered cyclic intermediate.

Deprotonation and Dehydration: The resulting tetrahedral intermediate is unstable. A proton transfer likely occurs, followed by the elimination of a water molecule to form the stable aromatic isoxazole ring. The Boc (tert-butoxycarbonyl) protecting groups on the nitrogen and oxygen are also removed under the acidic conditions, typically through hydrolysis, to yield the final 3-isoxazolol product.

This acid-catalyzed intramolecular condensation-cyclization is highly efficient and regioselective. The structure of the β-keto hydroxamic acid precursor inherently directs the formation of the 5-substituted 3-isoxazolol, preventing the formation of the 5-isoxazolone isomer that plagues other synthetic routes where the nucleophile (hydroxylamine) can attack one of two different electrophilic centers in a β-keto ester. nih.govresearchgate.net

Synthesis and Functionalization of Carboxamide Derivatives

The conversion of this compound into its corresponding carboxamide derivatives is a key functionalization strategy. A direct, one-pot synthesis method allows for the efficient production of these amides. The process typically involves the activation of the carboxylic acid, for instance with thionyl chloride, followed by the introduction of a desired amine. This methodology facilitates the creation of a diverse library of N-substituted 3-methylisoxazole-5-carboxamides.

Research has demonstrated the synthesis of various carboxamides from this compound. In one study, the reaction was carried out using thionyl chloride and the appropriate amine, leading to a series of N-substituted amides. This one-pot method is also used to generate pyrazolyl-carbonyl isoxazoles by using pyrazoles as the amine component, which results in a mixture of 1,3- and 1,5-isomers on the pyrazole (B372694) ring.

Table 1: Examples of N-Substituents Incorporated into 3-Methylisoxazole-5-carboxamides

| N-Substituent (R in -CONHR) | Resulting Compound Class |

|---|---|

| Hydrogen (H) | Primary Amide |

| Methyl (Me) | Secondary Amide |

| Phenyl (Ph) | Secondary Amide |

| Benzyl (CH₂Ph) | Secondary Amide |

| n-Butyl (n-Bu) | Secondary Amide |

| 1,1-Dimethylpropyl (C(CH₃)₂Et) | Secondary Amide |

| Pyrazolyl | Pyrazolyl-carbonyl isoxazole |

This table illustrates the variety of amine nucleophiles that can be reacted with activated this compound to form diverse carboxamide derivatives.

Formation of Fused Heterocyclic Systems Incorporating the Isoxazole Moiety (e.g., Triazines, Pyrimidinones)

While this compound itself is a valuable building block, the formation of more complex, fused heterocyclic systems often proceeds from its structural isomers, which are decorated with functional groups conducive to cyclization reactions. The synthesis of isoxazolo[5,4-d]1,2,3-triazines and isoxazolo[4,5-d]pyrimidines highlights this approach, utilizing the isomeric 5-amino-3-methylisoxazole-4-carboxylic acid scaffold.

For instance, new derivatives of 3-methyl-isoxazolo[5,4-d]1,2,3-triazine-4-one have been synthesized starting from amides and ethyl esters of 5-amino-3-methylisoxazole-4-carboxylic acid. orgsyn.org Similarly, a series of novel 5-alkyl and 5-aryl-isoxazolo[4,5-d]pyrimidinones were prepared from 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide, another related starting material. chemistrysteps.com These examples underscore a common synthetic strategy where the arrangement of amino and carboxylate functionalities on the isoxazole ring is specifically chosen to facilitate the desired annulation, or ring fusion, reaction.

Incorporation of 5-Amino-3-methylisoxazole-4-carboxylic acid (Isomeric Scaffold) into Peptidic Architectures

The isomeric scaffold, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), has been identified as a novel unnatural β-amino acid, presenting opportunities for the creation of peptidomimetics with unique structural features. orgsyn.orgnih.gov Hybrid peptides that include both α- and β-amino acids are of significant interest as they can adopt stable secondary structures and exhibit enhanced resistance to enzymatic degradation. orgsyn.org

The incorporation of AMIA into peptide chains has been successfully demonstrated using solid-phase peptide synthesis (SPPS). orgsyn.org Studies have shown that it is possible to couple unprotected AMIA to the N-terminal amino group of a resin-bound peptide. orgsyn.org This approach allows for the insertion of this unnatural amino acid at various positions within a peptide sequence. orgsyn.org Interestingly, the amino group of AMIA was found to be relatively unreactive under typical conditions for Fmoc protection, allowing for selective coupling through its carboxylic acid group without the need for amino-group protection. orgsyn.org This reactivity profile opens new avenues for synthesizing novel α/β-mixed peptide hybrids and peptidomimetics for potential therapeutic applications. orgsyn.org

Other Transformations of the Carboxylic Acid Group and Ring Substituents

The carboxylic acid group of this compound is readily transformed into esters and amides through standard organic synthesis protocols.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for producing the corresponding esters. cdnsciencepub.com For example, the ethyl ester, ethyl 3-methylisoxazole-5-carboxylate, is a known derivative that can be hydrolyzed back to the parent carboxylic acid using a base like sodium hydroxide. chemistrysteps.com

Amidation: As detailed in section 3.1, amides are synthesized by activating the carboxylic acid (e.g., with thionyl chloride or via coupling agents like EDC) and reacting it with a primary or secondary amine. This reaction is highly versatile, allowing for the introduction of a wide range of substituents at the nitrogen atom.

Modifications to the isoxazole ring itself, particularly through halogenation and subsequent cross-coupling reactions, provide powerful tools for elaborating the core structure.

Halogenation: The C-4 position of the 3-methylisoxazole ring is susceptible to electrophilic halogenation. The reaction of 3,5-disubstituted isoxazoles with n-butyllithium generates a 4-lithio derivative, which can be quenched with iodine to yield the 4-iodo compound. A more direct method involves the use of N-iodosuccinimide (NIS) in the presence of an acid like trifluoroacetic acid (TFA) to install an iodine atom at the 4-position. google.com For example, 4-iodo-3-methylisoxazole-5-carbaldehyde (B11787635) has been synthesized by treating 5-(diethoxymethyl)-3-methylisoxazole (B13912869) with NIS. sigmaaldrich.com

Cross-Coupling: The resulting 4-haloisoxazoles are valuable precursors for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. google.com This palladium-catalyzed reaction couples the haloisoxazole with an organoboron reagent, such as a boronic acid or a boronic ester. thermofisher.com For instance, neopentyl 3,5-dimethylisoxazolylboronic esters have been productively coupled with heteroaryl bromides and chlorides under anhydrous conditions, demonstrating the utility of this strategy for creating complex biaryl structures. google.com The versatility of cross-coupling reactions has made them a cornerstone of modern drug discovery, enabling the synthesis of diverse molecular architectures.

Reductive Modifications: The isoxazole ring is characterized by a relatively weak N-O bond, which is susceptible to reductive cleavage under various conditions. This reaction provides a pathway to linear, functionalized molecules. Common methods for this transformation include:

Catalytic Hydrogenation: Hydrogenolysis can cleave the N-O bond, typically leading to the formation of a β-enaminone.

Metal-Mediated Reduction: Reagents such as molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water or low-valent titanium reagents can effectively reduce the isoxazole ring to yield β-aminoenones or β-hydroxyketones, respectively. sigmaaldrich.com The reductive cleavage of 5-phenyl-Δ²-isoxazoline-3-carboxylic acid using zinc in acetic acid has also been reported.

Photochemical Reduction: Irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) has been shown to cause reductive cleavage of the isoxazole ring.

These reductive transformations are synthetically valuable as they unmask ketone and amine functionalities from the stable heterocyclic precursor.

Oxidative Modifications: While the isoxazole ring is generally stable to oxidation, oxidative cleavage has been observed in specific contexts. For example, the oxidative fragmentation of a t-butyl 5-phenylisoxazole-3-peroxycarboxylate derivative was reported to yield the corresponding carboxylic acid. However, selective oxidative modifications of the 3-methyl group or the isoxazole ring of the parent this compound are not as commonly documented.

Selectivity and Yield Optimization in Derivatization Protocols

The successful derivatization of this compound hinges on the careful control of reaction parameters to achieve both high selectivity and optimal yields. Selectivity, in this context, refers to the ability to modify the target carboxylic acid group without inducing unwanted side reactions on the isoxazole ring or the methyl group. Yield optimization involves the systematic adjustment of conditions to maximize the output of the desired derivative. Research into the derivatization of this and structurally related compounds has illuminated several key factors that govern the outcome of these reactions.

Key variables that are manipulated to enhance selectivity and yield include the choice of reagents (coupling agents, catalysts, and bases), solvent, reaction temperature, and time. The inherent reactivity of the isoxazole moiety, while generally stable, can be influenced by harsh reaction conditions, necessitating a balanced approach to activation of the carboxylic acid function.

Influence of Reagents and Reaction Conditions

The conversion of this compound into its derivatives, such as amides and esters, is a cornerstone of its use as a synthetic building block. The formation of isoxazole amides, for instance, often involves the coupling of the carboxylic acid with an amine. The efficiency of this process can vary significantly based on the chosen methodology. Studies on related isoxazole carboxylic acids have shown that using activating agents like thionyl chloride in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) can produce the corresponding amides in yields ranging from 20% to as high as 80%. nih.gov This wide range underscores the sensitivity of the reaction to the specific substrates and precise conditions used.

Similarly, the hydrolysis (saponification) of a corresponding ester, such as this compound ethyl ester, to yield the parent carboxylic acid can be optimized for high efficiency. One documented procedure involves using sodium hydroxide in a mixed solvent system of tetrahydrofuran, methanol, and water at room temperature. This protocol achieves a high yield of 90% after an 18-20 hour reaction period, followed by acidification to a pH of 2. chemicalbook.com

The table below summarizes findings from derivatization and related synthesis protocols, highlighting the impact of different conditions on reaction yield.

| Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| This compound | This compound ethyl ester | 1. Sodium hydroxide2. Hydrochloric acid | Tetrahydrofuran / Methanol / Water | 20°C | 18-20 h | 90% | chemicalbook.com |

| Isoxazole Amides | Isoxazole-core-containing carboxylic acids | Thionyl chloride, Triethylamine | Tetrahydrofuran (THF) | 65°C → Room Temp | - | 20-80% | nih.gov |

| (3-Methylisoxazole-5-yl)methanol | Acetaldoxime, Propargyl alcohol | N-Chlorosuccinimide (NCS), Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp | 1 h (post-addition) | 49% | guidechem.com |

| This compound | (3-Methylisoxazole-5-yl)methanol | Jones Reagent | Acetone | 0°C | 3 h | 100% | guidechem.com |

Advanced Strategies for Yield Enhancement

To overcome challenges such as low reactivity or the need for more sustainable processes, advanced synthetic strategies can be employed. Microwave-assisted synthesis, for example, has been shown to be highly effective in accelerating reactions and improving yields for the synthesis of heterocyclic compounds from carboxylic acids. mdpi.com By using controlled microwave heating in sealed vessels, reaction temperatures can be elevated significantly above the solvent's boiling point, drastically reducing reaction times and often leading to cleaner reactions with higher yields. mdpi.com For the derivatization of this compound, such techniques could potentially improve the efficiency of amide bond formation or other coupling reactions, especially for less reactive coupling partners.

Furthermore, the choice of base can be critical. While common bases like triethylamine are effective, studies on other carboxylic acid activations have shown that alternatives like 4-dimethylaminopyridine (B28879) (DMAP) can significantly boost yields, in some cases from trace amounts to over 90%, by facilitating the formation of a more reactive intermediate. nih.gov Optimizing the stoichiometry of the reagents, including the catalyst and base, is another crucial step. For example, in the synthesis of 3-amino-1,2,4-triazoles from carboxylic acids, it was found that using 1.5 equivalents of hydrochloric acid as a catalyst under microwave heating at 180°C resulted in the maximal isolated yield. mdpi.com These principles of stoichiometric and catalyst optimization are directly applicable to refining derivatization protocols for this compound.

The inherent structure of the isoxazole can also dictate selectivity. In studies involving the related 5-amino-3-methyl-isoxazole-4-carboxylic acid, it was observed that the amino group exhibited low reactivity under standard peptide coupling conditions. nih.gov This highlights how the electronic properties of the isoxazole ring can influence the reactivity of its substituents, a factor that must be considered when designing selective derivatization strategies for this compound to avoid unintended reactions on the heterocyclic core.

Medicinal Chemistry Applications and Biological Activity Profiles of 3 Methylisoxazole 5 Carboxylic Acid Derivatives

3-Methylisoxazole-5-carboxylic acid as a Privileged Scaffold in Bioactive Molecule Design

The this compound framework is considered a "privileged scaffold" in drug discovery. This designation is attributed to its ability to serve as a versatile template for the synthesis of ligands that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The isoxazole (B147169) ring itself is a key pharmacophore in several established drugs, contributing to their biological effects. mdpi.com Its unique electronic and steric properties, combined with the reactive handle provided by the carboxylic acid group, allow for extensive chemical modifications. These modifications can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, leading to the development of new therapeutic agents with enhanced potency and reduced toxicity. nih.gov

The structural rigidity of the isoxazole ring helps to position substituents in a well-defined spatial orientation, facilitating optimal interactions with target proteins. Furthermore, the presence of the methyl group at the 3-position and the carboxylic acid at the 5-position provides distinct points for diversification, enabling the exploration of a wide chemical space. This adaptability has been leveraged to create libraries of compounds for screening against various diseases, solidifying the status of this compound as a cornerstone in the design of novel bioactive molecules.

Immunomodulatory and Immunosuppressive Properties of Derivatives

Derivatives of this compound have shown significant potential as modulators of the immune system, with some exhibiting potent immunosuppressive and anti-inflammatory effects.

Modulation of Lymphocyte Proliferation and Immune Cell Responses

A number of studies have highlighted the ability of this compound derivatives to influence lymphocyte activity. For instance, certain amides of 5-amino-3-methylisoxazole-4-carboxylic acid have been synthesized and found to possess immunomodulating activity. researchgate.net Some of these compounds demonstrated a suppressive action on immune responses, with the effect correlating with the electron-accepting nature of the amide substituent. researchgate.net

Further research into N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide revealed that these compounds could inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) to varying degrees. nih.govbldpharm.com One of the most active compounds in a synthesized series, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was selected for further investigation due to its strong antiproliferative activity and lack of toxicity. nih.govbldpharm.com The mechanism behind its immunosuppressive action in Jurkat cells was linked to a proapoptotic effect, indicated by significant increases in the expression of caspases, Fas, and NF-κB1. nih.govbldpharm.com

Similarly, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives, such as 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (01K) and 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K), exhibited regulatory activity in lymphocyte proliferation tests, with a predominantly inhibitory effect. nih.gov These effects were associated with their influence on the expression of signaling proteins in Jurkat cells. nih.gov

| Compound Name | Biological Activity |

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Strong antiproliferative activity against PHA-induced PBMC proliferation; proapoptotic action in Jurkat cells. nih.govbldpharm.com |

| 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (01K) | Inhibitory activity in lymphocyte proliferation tests. nih.gov |

| 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K) | Inhibitory activity in lymphocyte proliferation tests. nih.gov |

Anti-inflammatory Effects via Cytokine Pathway Inhibition

The anti-inflammatory properties of this compound derivatives are often mediated through the inhibition of pro-inflammatory cytokine pathways. For example, the aforementioned compound MM3 was shown to inhibit the production of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures. nih.govbldpharm.com

In another study, new amides of 5-amino-3-methylisoxazole-4-carboxylic acid were investigated for their effects on the LPS-induced production of TNF-α and interleukin-6 (IL-6) by human peripheral blood cells. researchgate.net Certain compounds in this series exhibited suppressive action on the production of these key inflammatory cytokines. researchgate.net Furthermore, a series of amides of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid were synthesized and tested for their anti-inflammatory activity. nih.gov Notably, the p-ethoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid displayed strong anti-inflammatory effects. nih.gov

Antineoplastic and Cytostatic Activities of Synthesized Analogues

The structural versatility of the this compound scaffold has been exploited to develop derivatives with promising anticancer properties. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity against a broad range of tumor cell lines. nih.gov One particular compound from this series, compound 14, was shown to induce cell cycle arrest at the G0/G1 interphase and exhibited selective potent anti-proliferative activity against certain cancer cell types, including human B-cell lymphoma (BJAB), with no observed effects on normal human cells. nih.gov

In other research, six new 5-substituted derivatives of 3-methyl-isoxazolo[5,4-d]1,2,3-triazine-4-one and 3-methyl-5-triazene-4-isoxazolecarboxylic acid ethyl ester were synthesized from 5-amino-3-methylisoxazole-4-carboxylic acid amides and ethyl ester. nih.gov When examined for cytostatic activity, 3-methyl-5-(4-chlorophenyl)isoxazolo[5,4-d]1,2,3-triazine-4-one showed better activity than the reference drug Dacarbazine. nih.gov

| Compound Name/Derivative Class | Biological Activity |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (Compound 14) | Potent anti-proliferative activity; induces G0/G1 cell cycle arrest; selective against human B-cell lymphoma (BJAB) cells. nih.gov |

| 3-methyl-5-(4-chlorophenyl)isoxazolo[5,4-d]1,2,3-triazine-4-one | Cytostatic activity greater than Dacarbazine. nih.gov |

Antimicrobial and Anti-Biofilm Efficacy against Pathogenic Microorganisms

Derivatives of this compound have also been investigated for their potential to combat microbial infections, including those associated with biofilm formation. A novel compound, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, extracted from halophilic Pseudomonas aeruginosa, demonstrated proficient bioactivities against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to be 0.64 and 1.24 µg/mL, respectively. nih.gov This compound also showed significant anti-biofilm activity, with 99.84% inhibition of biofilm formation. nih.gov

In a separate study, a series of amides of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid were synthesized and tested for antibacterial activity. nih.gov The p-ethoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid displayed a strong antibacterial effect. nih.gov The presence of the benzoyl group at position 5 of the isoxazole ring was found to be important for this activity. nih.gov

| Compound Name | Target Microorganism | Biological Activity |

| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 0.64 µg/mL; MBC: 1.24 µg/mL; 99.84% biofilm inhibition. nih.gov |

| p-ethoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Bacteria | Strong antibacterial effect. nih.gov |

| p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Bacteria | Strong antibacterial effect. nih.gov |

Neuropharmacological Relevance and Receptor Ligand Design

The this compound scaffold has also found application in the design of ligands for neurological targets, particularly glutamate (B1630785) receptors. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic transmission in the central nervous system, has been a focus of such research. nih.gov Dysregulation of AMPA receptors is implicated in various neurological conditions. nih.gov

Isoxazole carboxamide derivatives have been identified as intriguing modulators of ionotropic glutamate receptors. nih.gov For instance, isoxazole derivatives combined with a carboxamide and other functional groups have been shown to enhance AMPA receptor activity. nih.gov This suggests their potential in addressing conditions where AMPA receptor function is compromised. The development of such derivatives represents a promising avenue for the creation of novel neuroprotective agents.

Ligand Design for AMPA Receptors and Related Systems

Derivatives of the isoxazole core have been extensively investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast synaptic transmission in the central nervous system. nih.gov The design of ligands targeting these receptors is a key strategy in the development of therapies for neurological disorders and pain. nih.gov

Isoxazole-4-carboxamide derivatives have emerged as potent inhibitors of AMPA receptor activity. nih.gov Electrophysiological studies on a series of these compounds, designated CIC-1 through CIC-12, have demonstrated their significant modulatory effects. nih.gov Notably, CIC-1 and CIC-2 exhibited strong inhibitory capabilities, causing an 8-fold and 7.8-fold reduction in peak current amplitudes of AMPA receptor-mediated currents, respectively. nih.gov This inhibition was observed in both homomeric and heteromeric AMPA receptor subtypes, highlighting their broad modulatory potential. nih.gov The modulatory action of these derivatives extends to altering the biophysical gating properties of the receptors, including their deactivation and desensitization kinetics. nih.gov

Furthermore, novel bivalent ligands based on the isoxazole scaffold have been designed as allosteric modulators of AMPA receptors. mdpi.com A series of bis(3-EWG-isoxazoles) were synthesized and evaluated for their effects on kainate-induced currents in rat cerebellum Purkinje cells. mdpi.com Several of these compounds demonstrated modulator properties, with one of the most potent being dimethyl 5,5′-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate). This compound potentiated kainate-induced currents over a wide concentration range (10⁻¹²–10⁻⁶ M), with a maximum potentiation of 77% at a concentration of 10⁻¹⁰ M. mdpi.com

Table 1: Inhibitory Effects of Isoxazole-4-Carboxamide Derivatives on AMPA Receptor Activity

| Compound | Fold Inhibition of Peak Current Amplitude | Receptor Subtypes |

|---|---|---|

| CIC-1 | 8.0 | GluA2 and GluA2/3 |

| CIC-2 | 7.8 | GluA2 and GluA2/3 |

Data sourced from electrophysiological studies on isoxazole-4-carboxamide derivatives. nih.gov

Interaction with Neurotransmitter Transporters (e.g., System xc−)

The cystine/glutamate antiporter, System xc−, is a key neurotransmitter transporter involved in maintaining the balance of extracellular glutamate levels and protecting against oxidative stress. Isoxazole analogues have been identified as inhibitors of this transporter. nih.govnih.gov

A series of amino-3-carboxy-5-methylisoxazole propionic acid (ACPA) analogues have been evaluated for their inhibitory activity at System xc−. nih.gov The inhibitory potential was assessed by measuring the attenuation of L-[³H]-glutamate uptake in human glioblastoma cells. nih.gov While the parent compound AMPA shows minimal activity at System xc−, the introduction of lipophilic groups to the ACPA structure has been shown to be a key determinant of binding affinity. nih.gov

Among the tested analogues, amino acid naphthyl-ACPA 7g and hydrazone carboxylic acid 11e (Y=Y'=3,5-(CF₃)₂) were found to be the most potent inhibitors of glutamate uptake via the System xc- transporter, with potencies comparable to the endogenous substrate, cystine. nih.gov In contrast, closed isoxazolo[3,4-d] pyridazinones demonstrated significantly lower activity. nih.gov

Table 2: Inhibition of L-[³H]-Glutamate Uptake by ACPA Derivatives at System xc−

| Compound | Concentration (µM) | % of Control Uptake |

|---|---|---|

| Naphthyl-ACPA 7g | 250 | Data indicates high potency |

| Hydrazone 11e | 250 | Data indicates high potency |

Values represent the mean ± SEM (n ≥ 3) of control activity in the absence of inhibitors. Lower values indicate greater inhibition. nih.gov

Enzyme Inhibition Profiles (e.g., Monoamine Oxidase)

Monoamine oxidases (MAO) are critical enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neuropsychiatric and neurodegenerative disorders. nih.gov The isoxazole scaffold is a known pharmacophore in the design of MAO inhibitors. rsc.orgnih.gov

Specifically, 5-Methylisoxazole-3-carboxylic acid has been identified as a potent inhibitor of the monoamine oxidase enzyme. nih.gov While detailed inhibitory concentration data for a broad series of this compound derivatives is not extensively compiled in the cited literature, the foundational compound itself shows notable activity. The broader class of isoxazole-containing pharmaceuticals includes known MAO inhibitors, underscoring the potential of this chemical family in targeting these enzymes. rsc.org For instance, the drug isocarboxazid (B21086) contains an isoxazole moiety and functions as a non-selective, irreversible inhibitor of both MAO-A and MAO-B. rsc.org

Comprehensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The biological activities of this compound derivatives are intricately linked to their structural features. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies provide valuable insights into the molecular determinants of their potency and selectivity. nih.govnih.govmdpi.com

For the interaction with System xc−, SAR studies have revealed that the introduction of lipophilic groups to the amino-3-carboxy-5-methylisoxazole propionic acid (ACPA) backbone is a critical factor for inhibitory activity. nih.gov This highlights a point of divergence in the structural requirements for binding to System xc− compared to AMPA receptors. nih.gov A preliminary pharmacophore model has been developed based on these SAR findings to guide the design of new inhibitors. nih.gov

In the context of AMPA receptor modulation, SAR is evident from the varying inhibitory potencies of different isoxazole-4-carboxamide derivatives. nih.gov The nature and position of substituents on the carboxamide nitrogen and the isoxazole ring are expected to significantly influence activity. For the bivalent isoxazole ligands, the nature of the linker connecting the two isoxazole rings and the substituents on the rings themselves are key determinants of whether the compound acts as a positive or negative allosteric modulator. mdpi.com

3D-QSAR methods, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been applied to other series of isoxazole derivatives to understand the structural requirements for their biological activity. mdpi.com These studies generate contour maps that indicate the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions, thereby guiding the design of more potent compounds. mdpi.com

Design Principles for Enhanced Biological Potency and Selectivity

Based on the available research, several key design principles can be formulated to enhance the biological potency and selectivity of this compound derivatives:

Lipophilicity for System xc− Inhibition: To achieve potent inhibition of the System xc− transporter, the incorporation of lipophilic moieties, such as naphthyl groups, onto the ACPA scaffold is a crucial design strategy. nih.govnih.gov

Substituent Effects on AMPA Receptor Modulation: The potency and nature of AMPA receptor modulation can be fine-tuned by strategic substitution on the isoxazole ring and its appended functional groups. For carboxamide derivatives, the substituents on the amide nitrogen are critical. nih.gov For bivalent ligands, the length and composition of the linker chain, as well as the electronic properties of the substituents on the isoxazole rings, determine the modulatory profile. mdpi.com

Exploitation of the Isoxazole Core for MAO Inhibition: The inherent ability of the isoxazole nucleus to act as a pharmacophore for MAO inhibition can be leveraged. rsc.orgnih.gov Modifications to the substituents on the isoxazole ring can be explored to optimize binding to the active site of MAO-A or MAO-B, potentially leading to the development of selective inhibitors.

Guided Design through a Pharmacophore Model: The development and refinement of pharmacophore models, based on known active and inactive compounds, can provide a rational basis for the design of novel derivatives with improved affinity and selectivity for their respective targets. nih.gov

By applying these design principles, medicinal chemists can continue to explore the therapeutic potential of the this compound scaffold to develop novel and effective therapeutic agents.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Construction

Precursor in the Synthesis of Established Pharmaceutical Agents

3-Methylisoxazole-5-carboxylic acid is a key intermediate in the synthesis of diverse pharmaceutical agents. chemimpex.com Its structural motif is found in a range of biologically active compounds, and the carboxylic acid group provides a convenient handle for derivatization, often through amide bond formation.

While its isomer, 5-methylisoxazole-4-carboxylic acid, is known as a precursor and impurity in the synthesis of the immunosuppressant Leflunomide, this compound is utilized in the creation of other important pharmaceutical scaffolds. For instance, it is a documented precursor in the synthesis of the oral antidiabetic drug Glisoxepide.

Furthermore, patent literature demonstrates its application as a key building block in the synthesis of novel therapeutic candidates. It has been incorporated into the structure of benzodiazepine (B76468) derivatives, which are investigated as potential RSV inhibitors. google.com In other documented syntheses, it has been used to create complex modulators of the integrated stress pathway, highlighting its role in developing treatments for a variety of diseases. epo.org The conversion of the carboxylic acid to its corresponding acid chloride or activation with coupling agents allows for its reaction with amines to form stable amide linkages, a common step in the assembly of active pharmaceutical ingredients. epdf.pub

Table 1: Examples of Pharmaceutical Precursor Applications

| Target Compound Class | Intermediate | Key Reaction | Therapeutic Area (Potential) |

|---|---|---|---|

| Glisoxepide | This compound | Amide bond formation | Antidiabetic |

| Benzodiazepine Derivatives | This compound | Amide bond formation | Antiviral (RSV) |

| Bicyclic Modulators | This compound | Amide bond formation | Various |

Utility in Peptide Chemistry and Peptidomimetic Design Incorporating Unnatural Amino Acids

The isoxazole (B147169) ring is a recognized bioisostere for amide bonds and phenyl groups, making it an attractive scaffold in peptidomimetic design. These are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation. This compound serves as a valuable building block in this area.

Research has shown its successful incorporation into nonpeptidic ligands for Protease-Activated Receptor 2 (PAR2), a target for inflammatory conditions. In these structures, the 3-methylisoxazole-5-carboxamide (B1314496) moiety acts as a key component, mimicking peptide interactions within the receptor's binding pocket. nih.gov The synthesis involves coupling the carboxylic acid with an amine on a solid support, a standard technique in modern medicinal chemistry. nih.gov The introduction of the methyl group at the 3-position of the isoxazole ring has been shown to significantly increase the stability of these peptidomimetic compounds in plasma compared to the unsubstituted isoxazole analogue. nih.gov

While not an unnatural amino acid itself, its derivatives are. The related compound 5-amino-3-methylisoxazole-4-carboxylic acid has been explored as a novel unnatural β-amino acid for creating hybrid peptides. The utility of this compound lies in its ability to be coupled to amino acids or other synthetic fragments to create rigid, well-defined conformations that can effectively mimic peptide secondary structures like β-turns. epdf.pubnih.gov

Contribution to the Synthesis of Advanced Fine Chemicals and Specialty Materials

Beyond pharmaceuticals, this compound and its derivatives are important intermediates in the production of advanced fine chemicals and specialty materials, particularly in the agrochemical sector. alibaba.com

The isoxazole core is a feature of many effective herbicides and fungicides. Derivatives of this compound, such as 5-(chloromethyl)-3-methylisoxazole, serve as precursors in the synthesis of these agrochemicals, where the isoxazole ring contributes to the biological activity of the final product. lookchem.com The activated form of the acid, 5-methylisoxazole-3-carbonyl chloride (an isomer), is also noted for its utility in preparing dyes and pigments, indicating the broader applicability of this chemical class in materials science. ontosight.ai The compound's structure can be modified to fine-tune properties such as solubility and reactivity for specific industrial applications. alibaba.com

Strategic Integration in Multi-Step Organic Syntheses

The strategic value of this compound in multi-step synthesis lies in the predictable reactivity of its functional groups and the stability of the isoxazole ring. The carboxylic acid can be readily converted into a variety of other functionalities, including amides, esters, and aldehydes, providing multiple pathways for elaboration. epdf.pubgoogle.com

For example, the acid can be activated and reacted with pyrazoles to form 5-(1H-pyrazol-1-ylcarbonyl) derivatives. epdf.pub In another advanced application, the corresponding acid chloride can participate in palladium-catalyzed three-component assembly reactions to generate complex 2-acylallylboronate derivatives. epdf.pub

A common synthetic strategy involves the initial coupling of this compound via its carboxyl group to another molecular fragment, followed by further modifications. This is exemplified in the synthesis of complex benzo[b]thiophene derivatives, where the isoxazole moiety is introduced early in the sequence through an amidation reaction. This approach leverages the isoxazole as a stable, foundational element upon which the rest of the target molecule is constructed. Its use in preparing precursors for complex fused heterocyclic systems further underscores its importance as a versatile and strategic building block in modern organic synthesis. google.com

Theoretical and Computational Studies on 3 Methylisoxazole 5 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional shape, electron distribution, and reactivity of molecules. These methods solve the Schrödinger equation, albeit with approximations, to provide insights into molecular behavior.

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less intensive alternative to ab initio methods. They incorporate experimental parameters to simplify calculations, making them suitable for larger molecules. These methods are often employed in quantitative structure-activity relationship (QSAR) studies to calculate properties like binding energy, heat of formation, and electronic energy for a series of compounds. researchgate.net By correlating these computed parameters with biological activity, researchers can build models to predict the potency of new analogues. researchgate.net

Density Functional Theory (DFT) has become a standard and widely used method for studying organic molecules due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular. nih.govaimspress.com It is frequently paired with basis sets like 6-31G* or the more extensive 6311++G(df,pd) to optimize molecular geometries and calculate electronic properties. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. irjweb.com The energy difference between them, the HOMO-LUMO gap (Egap), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. aimspress.comirjweb.com

Small Egap : A small energy gap suggests that a molecule can be easily polarized and is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This is often desirable for compounds intended to be biologically active.

Large Egap : A large energy gap implies higher stability and lower chemical reactivity. irjweb.com

DFT calculations, often using the B3LYP functional, are employed to compute the energies of the HOMO and LUMO. aimspress.com This analysis helps explain the charge transfer interactions occurring within the molecule and provides insights into its potential bioactivity. aimspress.comirjweb.com For example, the reactivity of a molecule in different environments can be predicted; a smaller HOMO-LUMO gap in a solvent like water compared to a non-polar solvent suggests greater reactivity in an aqueous biological environment. aimspress.com

| Computational Method | Application/Purpose | Relevant Compound Class |

| AM1 (Semi-empirical) | Calculation of bulk properties (e.g., binding energy, heat of formation) for QSAR studies. | Aromatic Carboxylic Acids |

| B3LYP/6-311++G(df,pd) (DFT) | Geometry optimization, comparison with experimental data, electronic structure analysis. | Isoxazole (B147169) Derivatives |

| HOMO-LUMO Analysis (DFT) | Determination of chemical reactivity, kinetic stability, and intramolecular charge transfer. | Heterocyclic Compounds |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how a ligand, such as an analogue of 3-methylisoxazole-5-carboxylic acid, might bind to a biological target like a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method is used to screen virtual libraries of compounds and to propose binding modes. For example, docking studies have been performed on isoxazole-carboxamide derivatives to investigate their potential as inhibitors of cyclooxygenase (COX) enzymes. nih.gov

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-target complex over time. After an initial docking pose is established, MD simulations can reveal the stability of the interactions, conformational changes in the protein or ligand, and the influence of solvent. In a study on 3-aryl-5-methyl-isoxazole-4-carboxamide analogues, MD simulations revealed that these compounds could allosterically enhance the dimerization of the Hypoxia-inducible factor-2α (HIF-2α), which was key to understanding their mechanism as HIF-2α agonists. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This model then serves as a 3D query for searching large compound databases in a process called virtual screening .

This approach has been successfully applied to isoxazole-containing compounds. For example, a pharmacophore model for COX-2 inhibitors was developed based on known selective inhibitors containing isoxazole moieties. nih.gov This model, consisting of features like aromatic rings and a hydrogen bond acceptor, was used to rationalize the binding of new derivatives. nih.gov In another example, a docking-based virtual screening of a compound library led to the identification of a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative as a novel HIF-2α agonist, demonstrating the power of these techniques in discovering new bioactive scaffolds. nih.gov

Predictive Computational Models for Structure-Activity Relationships

Predictive computational models for structure-activity relationships (SAR) aim to link the chemical structure of a compound to its biological activity. These models are built using data from a series of related compounds.

Once an initial "hit" compound is identified through screening, computational models guide its structural optimization to improve potency and other properties. For instance, after identifying a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative as a HIF-2α agonist, further structural optimizations were performed, leading to the discovery of analogues with significantly improved activity. nih.gov This process involves making systematic modifications to the molecule—such as adding or changing functional groups—and using computational predictions to prioritize which new analogues to synthesize and test. These predictive models often rely on the quantum chemical descriptors and docking results discussed previously to build a comprehensive understanding of how structural changes will affect the interaction with the target.

Theoretical Insights into Reaction Mechanisms and Pathway Energetics

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving this compound and its analogs. Through the use of theoretical models and calculations, it is possible to elucidate potential reaction mechanisms, map out the energetic landscapes of various reaction pathways, and predict the stability of intermediates and transition states. While specific comprehensive theoretical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of the isoxazole ring system and related heterocyclic compounds. These studies form the basis for a theoretical understanding of the reactivity of this class of molecules.

A key area of interest in the theoretical study of isoxazoles is the stability of the heterocyclic ring and its propensity to undergo ring-opening reactions. The isoxazole ring, being a five-membered heterocycle with an N-O bond, possesses a degree of ring strain and a labile bond that can be susceptible to cleavage under certain conditions. Theoretical studies on isoxazole itself have shown that electron capture can trigger the dissociation of the O-N bond, leading to the formation of a ring-opened diradical species. nsf.gov This fundamental process is crucial for understanding the potential degradation pathways or synthetic transformations of isoxazole derivatives.

Furthermore, the presence of substituents, such as the methyl and carboxylic acid groups in this compound, is predicted by theoretical principles to significantly influence the electronic structure and, consequently, the reactivity of the isoxazole ring. The carboxylic acid group, being an electron-withdrawing group, can affect the electron density distribution within the ring, potentially influencing its susceptibility to nucleophilic or electrophilic attack, as well as the energetics of cycloaddition and decarboxylation reactions.

Reaction Pathways of Interest

Theoretical investigations into analogous systems suggest several potential reaction pathways for this compound that are of mechanistic interest. These include:

[3+2] Cycloaddition Reactions: Isoxazoles can participate as dipolarophiles in cycloaddition reactions. Theoretical studies on related systems help in understanding the regioselectivity and stereoselectivity of such reactions, which are governed by the frontier molecular orbitals (HOMO and LUMO) of the reactants.

Ring-Opening Reactions: As mentioned, the cleavage of the N-O bond is a characteristic reaction of the isoxazole ring. Computational studies can model the energy barriers associated with thermal or photochemical ring-opening, providing insights into the conditions required for such transformations.

Decarboxylation: The loss of carbon dioxide from the carboxylic acid moiety is a potential thermal reaction. Theoretical calculations can determine the activation energy for this process and elucidate the structure of the transition state, indicating whether the reaction proceeds through a concerted or stepwise mechanism.

Hypothetical Energy Profile for Isoxazole Ring-Opening

To illustrate the type of insights gained from computational studies, a hypothetical energy profile for the ring-opening of a generic isoxazole can be considered. This profile would map the change in potential energy as the reaction progresses from the intact isoxazole ring to the ring-opened product via a transition state.

| Reaction Coordinate | Description | Relative Energy (kcal/mol) (Illustrative) |

| Reactant | Intact Isoxazole Ring | 0 |

| Transition State | Elongated N-O bond | +40-50 |

| Product | Ring-opened species (e.g., vinyl nitrene) | +10-20 |

This table is illustrative and based on general principles of isoxazole reactivity. Actual values for this compound would require specific computational studies.

Energetics of Decarboxylation

The decarboxylation of heterocyclic carboxylic acids is another area where theoretical studies provide valuable information. For this compound, the stability of the resulting carbanion or the concerted nature of the CO2 elimination would be a key focus of such a study. The energetics would be highly dependent on the reaction conditions and the presence of catalysts.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) (Hypothetical) |

| Step 1 | Protonation/Deprotonation of the carboxylic acid | Varies with pH |

| Step 2 | C-C bond cleavage and CO2 elimination | 30-45 |

This table presents hypothetical data to demonstrate the application of computational chemistry in studying reaction energetics. The values are not based on actual calculations for this compound.

Advanced Analytical and Structural Elucidation Techniques for 3 Methylisoxazole 5 Carboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3-Methylisoxazole-5-carboxylic acid, providing exact mass measurements that allow for the unambiguous determination of its elemental formula, C₅H₅NO₃. ontosight.ai This level of precision is critical in distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound has been determined to be 127.02694 Da. uni.lu

HRMS is also invaluable for studying the fragmentation patterns of the molecule and its derivatives. nih.gov By analyzing the fragments produced upon ionization, researchers can deduce the compound's structure. For instance, in the mass spectra of many carboxylic acid derivatives, a prominent peak corresponds to the acylium ion (R-CO⁺), formed by the cleavage of the C-Y bond. libretexts.org In the case of this compound derivatives, fragmentation analysis can reveal the nature of substituents and their positions on the isoxazole (B147169) ring. nih.gov

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, can also be calculated for different adducts of this compound. uni.lu This data further aids in the confident identification of the compound in complex mixtures.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 128.03422 | 120.2 |

| [M+Na]⁺ | 150.01616 | 129.7 |

| [M-H]⁻ | 126.01966 | 122.6 |

| [M+NH₄]⁺ | 145.06076 | 141.0 |

| [M+K]⁺ | 165.99010 | 130.3 |

| [M+H-H₂O]⁺ | 110.02420 | 115.0 |

| [M+HCOO]⁻ | 172.02514 | 143.0 |

| [M+CH₃COO]⁻ | 186.04079 | 166.4 |

| [M+Na-2H]⁻ | 148.00161 | 126.8 |

| [M]⁺ | 127.02639 | 122.0 |

| [M]⁻ | 127.02749 | 122.0 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound and its derivatives in solution and the solid state. ontosight.ai One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.govchemicalbook.comchemicalbook.com

For more complex structures or to resolve ambiguities, two-dimensional (2D) NMR experiments are employed. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for establishing connectivity between atoms that are separated by two or three bonds. nih.gov This is crucial for confirming the regioselectivity of reactions used to synthesize derivatives of this compound. nih.gov For example, HMBC can differentiate between isomers by showing correlations between specific protons and carbons, confirming the substitution pattern on the isoxazole ring. nih.gov

Solid-state NMR can provide insights into the structure and dynamics of the molecule in its crystalline form, complementing data from X-ray crystallography.

Table 2: Key NMR Data for Isoxazole Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | Protons on the isoxazole ring typically appear in the aromatic region. nih.gov | The exact chemical shift is influenced by substituents on the ring. |

| ¹³C | Carbonyl carbons of carboxylic acid derivatives are found in the 160-180 ppm range. libretexts.org | The isoxazole ring carbons have characteristic shifts. nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound and its derivatives, this technique can precisely map the geometry of the isoxazole ring and the conformation of the carboxylic acid group. nih.gov

Crystal structure data for this compound is available in the Cambridge Structural Database (CSD), with CCDC number 825798. nih.gov This information reveals how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. For instance, the crystal structure of the isomeric 5-Methylisoxazole-3-carboxylic acid shows that the molecules form inversion dimers linked by pairs of O—H⋯O hydrogen bonds. nih.gov Such studies are vital for understanding the solid-state properties of these compounds.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers and reaction byproducts. cymitquimica.com High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. bldpharm.comsielc.com By selecting the appropriate stationary phase and mobile phase, different isomers, such as this compound and 5-Methylisoxazole-3-carboxylic acid, can be effectively separated and quantified. sielc.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. bldpharm.com This hyphenated technique is particularly useful for analyzing complex mixtures and for identifying and quantifying trace impurities. nih.gov LC-MS/MS, which involves tandem mass spectrometry, can provide even greater specificity and structural information on the separated components. nih.gov

Table 3: Example HPLC Method for Isoxazole Carboxylic Acid Isomers sielc.com

| Parameter | Condition |

| Column | Reverse Phase (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile, Water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV or Mass Spectrometry |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. nih.gov

Key vibrational modes include the O–H stretch of the carboxylic acid, which typically appears as a very broad band in the region of 3300-2500 cm⁻¹. orgchemboulder.com The C=O (carbonyl) stretch of the carboxylic acid gives rise to a strong, intense band, usually between 1760-1690 cm⁻¹. orgchemboulder.com The C–O stretch and O–H bend of the carboxylic acid also produce characteristic bands. orgchemboulder.com The vibrations of the isoxazole ring and the C-H bonds of the methyl group will also be present in the spectrum, providing a unique fingerprint for the compound.

Table 4: Characteristic FTIR Absorption Ranges for Carboxylic Acids orgchemboulder.com

| Functional Group | Absorption Range (cm⁻¹) |

| O–H stretch | 3300-2500 (broad) |

| C=O stretch | 1760-1690 (strong) |

| C–O stretch | 1320-1210 |

| O–H bend | 1440-1395 and 950-910 |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 3-Methylisoxazole-5-carboxylic acid and its derivatives is no exception. Current research is actively pursuing more sustainable and environmentally friendly synthetic methodologies to replace traditional routes that often rely on hazardous reagents and solvents.

Key areas of development include:

Catalytic Innovations: The use of novel catalysts is a primary focus. Research into green catalysts, such as tartaric acid in aqueous media, has shown promise for the synthesis of related isoxazole (B147169) structures. conju-probe.com Future work will likely explore a broader range of biocatalysts, solid-supported catalysts, and nano-catalysts to improve reaction efficiency, reduce waste, and allow for easier separation and recycling.

Alternative Solvents: A significant push is being made to replace volatile organic compounds (VOCs) with greener alternatives. Water is an ideal solvent due to its non-toxic and non-flammable nature. conju-probe.com Other benign solvent systems, such as deep eutectic solvents or supercritical fluids, are also being investigated for the synthesis of isoxazole derivatives.

One-Pot Syntheses: Multi-component reactions (MCRs) that allow for the construction of complex isoxazole derivatives in a single step are highly desirable. These one-pot procedures reduce the number of intermediate purification steps, thereby saving time, energy, and materials. mdpi.com

Energy Efficiency: The adoption of energy-efficient reaction conditions, such as microwave-assisted or ultrasound-promoted synthesis, is another promising avenue. nih.govnih.gov These techniques can significantly shorten reaction times and often lead to higher yields compared to conventional heating methods.

| Synthesis Strategy | Advantage | Research Focus |

| Novel Catalysis | Higher efficiency, recyclability, reduced waste | Biocatalysts, solid-supported catalysts, nano-catalysts |

| Green Solvents | Reduced toxicity and environmental impact | Water, deep eutectic solvents, supercritical fluids |

| One-Pot Reactions | Increased atom economy, reduced waste and time | Development of novel multi-component reactions |

| Energy Efficiency | Faster reactions, lower energy consumption | Microwave-assisted and sonochemical methods |

Exploration of Novel Biological Targets and Therapeutic Areas for Derivatives

Derivatives of this compound are a cornerstone of medicinal chemistry, with established applications as antimicrobials and anti-inflammatory agents. nih.govresearchgate.net The future in this domain lies in the exploration of novel biological targets and the expansion into new therapeutic areas. The isoxazole scaffold is recognized for its ability to be fine-tuned to interact with a wide range of biological targets. nih.govmdpi.com

Emerging research is targeting a diverse array of proteins and pathways:

Oncology: Isoxazole derivatives are being investigated as potent anti-cancer agents. mdpi.comnih.govrsc.org Specific molecular targets that have been identified include Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Casein Kinase 2 alpha (CK2α), and topoisomerase IIβ. drugbank.com The ability of some derivatives to induce apoptosis and arrest the cell cycle in cancer cells makes them promising candidates for new oncologic therapies. drugbank.com

Neurodegenerative Diseases: The neuroprotective effects of isoxazole compounds are an active area of research, with potential applications in treating conditions like Alzheimer's disease. nih.govrsc.org

Enzyme Inhibition: The isoxazole ring is proving to be a versatile scaffold for designing specific enzyme inhibitors. For example, derivatives are being developed as potent inhibitors of carbonic anhydrase, an enzyme implicated in several diseases. nih.govacs.org Other targets include cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory cascade. nih.gov

Immunomodulation: Certain isoxazole derivatives have shown immunomodulatory properties, with some acting as immunosuppressants and others as immunostimulants, opening up possibilities for treating autoimmune diseases and enhancing immune responses. nih.govnih.gov

Application in Materials Science and Polymer Chemistry